C17H19ClN2OS

Description

Molecular Identity and Isomeric Forms of C17H19ClN2OS

The molecular formula this compound corresponds to several identified compounds, most notably Opromazine (also known as Chlorpromazine sulfoxide) and 7-Hydroxychlorpromazine .

Opromazine (Chlorpromazine Sulfoxide) : This compound is identified by CAS number 969-99-3. Its IUPAC name is 3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine. It is recognized as a metabolite of chlorpromazine. The structure features a phenothiazine (B1677639) core with a chlorine atom at the 2-position, an N,N-dimethylpropyl side chain, and a sulfoxide (B87167) group on the sulfur atom of the phenothiazine ring. nih.govlgcstandards.com

7-Hydroxychlorpromazine : Identified by CAS number 2095-62-7, this compound is another significant derivative. Its IUPAC name is 8-chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-3-ol. This molecule is characterized by a hydroxyl group (-OH) attached to the 7-position of the phenothiazine ring. nih.govchemspider.comcaymanchem.comcymitquimica.com

While the prompt listed "Chlorpromazine Sulfoxide, Chlorpromazine N-oxide, and Hydroxylated Variants" as examples, the formula this compound specifically aligns with Opromazine (Chlorpromazine Sulfoxide) and 7-Hydroxychlorpromazine. Chlorpromazine N-oxide, for instance, has a different molecular formula (C19H26ClN3OS). The research indicates that Opromazine is often referred to as Chlorpromazine sulfoxide, highlighting its origin as a metabolic product. nih.govlgcstandards.com

Research Significance within Phenothiazine Chemistry and Metabolite Studies

The compounds with the formula this compound hold significance in several areas of academic research:

Drug Metabolism Studies : Both Opromazine (Chlorpromazine Sulfoxide) and 7-Hydroxychlorpromazine are recognized metabolites of chlorpromazine. Their identification and characterization are crucial for understanding the pharmacokinetic and pharmacodynamic profiles of chlorpromazine. Research has focused on identifying these metabolites in biological matrices and elucidating the metabolic pathways involved. nih.govnih.govcaymanchem.comnju.edu.cn

Analytical Chemistry : Accurate detection and quantification of these compounds are essential for quality control, pharmacokinetic studies, and toxicological assessments. Analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS), including HPLC-HRMS and GC-MS, are commonly employed for their identification and quantification. nju.edu.cnsdu.edu.cn

Biocatalysis and Synthesis : Studies have explored enzymatic and electrochemical methods for synthesizing drug metabolites, including those related to phenothiazines. For example, bacterial P450 enzymes have been investigated for their potential in preparing human drug metabolites like those with the this compound formula, offering greener and more efficient synthetic routes. sdu.edu.cnbham.ac.uk

Phenothiazine Chemistry : Phenothiazines, as a class, are known for their diverse biological activities, including antipsychotic, anticancer, and antioxidant properties. Compounds like Opromazine and 7-Hydroxychlorpromazine contribute to the understanding of structure-activity relationships within this broad chemical family. vedantu.comnih.govresearchgate.net

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Primary Identification Source |

| Opromazine | 969-99-3 | This compound | 334.86 | Phenothiazine core, Cl at C2, sulfoxide at S, N,N-dimethylpropyl side chain | PubChem nih.gov, ChemSpider chemspider.com |

| Chlorpromazine Sulfoxide | 969-99-3 | This compound | 334.86 | Same as Opromazine, often used synonymously | PubChem nih.gov, LGC Standards lgcstandards.com |

| 7-Hydroxychlorpromazine | 2095-62-7 | This compound | 334.86 | Phenothiazine core, Cl at C2, hydroxyl at C7, N,N-dimethylpropyl side chain | PubChem nih.gov, ChemSpider chemspider.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H19ClN2OS |

|---|---|

Molecular Weight |

334.9 g/mol |

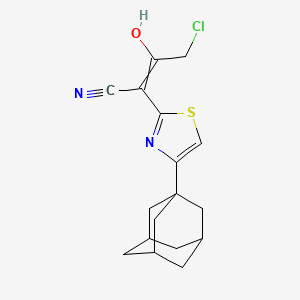

IUPAC Name |

2-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-3-hydroxybut-2-enenitrile |

InChI |

InChI=1S/C17H19ClN2OS/c18-7-14(21)13(8-19)16-20-15(9-22-16)17-4-10-1-11(5-17)3-12(2-10)6-17/h9-12,21H,1-7H2 |

InChI Key |

BPFCPWDLLKXSKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C(=C(CCl)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of C17h19cln2os Isomers

Electrochemical Synthesis Pathways for C17H19ClN2OS and Related Metabolites

Electrochemical synthesis offers a green and controlled method for generating chemical compounds and their metabolites by utilizing electrons as reagents. This approach allows for precise control over reaction conditions, potentially leading to higher selectivity and fewer byproducts compared to traditional chemical methods.

Optimizing electrochemical synthesis for compounds like this compound involves fine-tuning various parameters. These include electrode material, electrolyte composition, current density, applied voltage, and reaction time. Research into optimizing such reactions often employs systematic approaches, such as Design of Experiments (DoE) or Bayesian optimization, to efficiently explore the parameter space and identify conditions that maximize yield and selectivity rsc.orgd-nb.inforesearchgate.netmdpi.comchemistryviews.org. For instance, studies on related phenothiazine (B1677639) derivatives have shown that optimizing current density and avoiding over-oxidation are critical for selective metabolite formation core.ac.ukbham.ac.uk. The choice of electrode material and electrolyte can also significantly influence the reaction outcome, with boron-doped diamond anodes being highlighted for their durability and sustainability in electrochemical processes nih.gov.

Understanding the structure-electroactivity relationship (SeAR) is fundamental to designing efficient electrochemical syntheses. SeAR studies investigate how the molecular structure of a compound influences its electrochemical behavior, such as oxidation or reduction potentials. Cyclic voltammetry (CV) is a key technique used in these studies to determine the potential at which electrochemical reactions occur core.ac.ukchemrxiv.org. By correlating electrochemical potentials with structural features, researchers can predict and control the outcome of electrosynthesis reactions, guiding the optimization process for specific target molecules like this compound or its metabolites core.ac.ukchemrxiv.org.

Biocatalytic Approaches for Preparing this compound Metabolites

Biocatalysis leverages enzymes or whole microorganisms to perform chemical transformations. This approach is often favored for its high selectivity, mild reaction conditions, and potential for sustainability, making it suitable for preparing complex molecules and their metabolites.

Enzymes, particularly those from the Cytochrome P450 (CYP) superfamily, are well-known for their roles in catalyzing oxidations and N-dealkylation reactions, which are common metabolic pathways for many organic compounds mdpi.comresearchgate.netmdpi.comopenaccessjournals.com. Studies have explored using specific enzymes or engineered biocatalysts to perform these transformations on precursor molecules to generate metabolites. For example, bacterial P450 enzymes have been identified as potential biocatalysts for preparing human drug metabolites, including N-dealkylation derivatives sdu.edu.cn. The use of enzyme-mediated oxidations and N-dealkylation can provide regioselective and stereoselective routes to specific metabolites of this compound.

Human Cytochrome P450 enzymes are central to drug metabolism, catalyzing a vast array of Phase I biotransformations mdpi.comresearchgate.netmdpi.com. Research efforts are focused on developing biocatalysts, often derived from microbial sources or engineered through directed evolution, that can mimic these human P450 pathways. These "mimicry" biocatalysts aim to replicate the selectivity and efficiency of human enzymes, enabling the in vitro synthesis of human drug metabolites for research and development purposes sdu.edu.cnchimia.ch. Such approaches are crucial for understanding how compounds like this compound might be metabolized in vivo.

Chemical Oxidation Methods for this compound Analogue Derivatization

Chemical oxidation methods provide alternative routes for modifying this compound and its analogues, allowing for the synthesis of diverse derivatives for structure-activity relationship studies or other research purposes. Various chemical oxidants can be employed to introduce specific functional groups or alter existing ones. For example, selective oxidation reactions can be achieved using reagents like peroxides or peracids. These methods, when optimized, can offer efficient pathways for derivatization, complementing biocatalytic and electrochemical approaches.

Structural Elucidation and Advanced Spectroscopic Characterization of C17h19cln2os Isomers

Advanced Spectroscopic Methods for C17H19ClN2OS Behavior Studies

Excitation-Emission Matrix (EEM) Fluorescence Spectroscopy for Photodegradation Monitoring

Excitation-Emission Matrix (EEM) fluorescence spectroscopy is a technique that captures the fluorescence properties of a sample by measuring emission intensity across a range of excitation wavelengths. This process generates a three-dimensional spectral "fingerprint" that is characteristic of specific chemical compounds rsc.orghitachi-hightech.comresearchgate.netrsc.org. Each point in the EEM represents the fluorescence intensity at a particular combination of excitation and emission wavelengths.

In the context of photodegradation, EEM spectroscopy is invaluable for tracking chemical changes over time. When a compound is exposed to light, it can undergo transformations, leading to the formation of new degradation products. These products often possess different fluorescence characteristics than the parent compound. By acquiring a series of EEMs at different time points during a photodegradation experiment, researchers can visualize and quantify the spectral shifts associated with the disappearance of the original molecule and the appearance of new fluorescent species rsc.orghitachi-hightech.comnih.govnih.govnih.govacs.org. This method allows for a comprehensive understanding of how light exposure alters the compound's fluorescence profile, providing insights into the degradation pathway.

Table 1: Representative EEM Spectral Features of Photodegradation Components

This table illustrates typical excitation (Ex) and emission (Em) maxima for components that might be resolved from a photodegradation study using EEM-PARAFAC. These values are representative and depend on the specific chemical structures involved.

| Component | Description (Illustrative) | Excitation Maxima (nm) | Emission Maxima (nm) |

| C1 | Parent Compound (e.g., this compound derivative) | 260, 310 | 450 |

| C2 | Photodegradation Product 1 (e.g., Sulfoxide (B87167) derivative) | 275, 335 | 375 |

| C3 | Photodegradation Product 2 (e.g., Carbazole (B46965) derivative) | 240, 290 | 355 |

Note: These values are illustrative and based on typical spectral characteristics reported for phenothiazine (B1677639) degradation products rsc.orghitachi-hightech.comnih.govnih.govresearchgate.net. Actual values would depend on the specific compound and experimental conditions.

Parallel Factor Analysis (PARAFAC) for Chemical Component Separation

Parallel Factor Analysis (PARAFAC) is a powerful multivariate chemometric technique designed to decompose complex, multi-way data, such as EEM fluorescence matrices, into a set of underlying chemical components rsc.orghitachi-hightech.comrsc.orgexlibrisgroup.com.cnrsc.orgchalmers.seupv.eseigenvector.com. It operates on the principle of trilinear decomposition, effectively separating overlapping spectral signals from multiple fluorophores within a single dataset upv.eseigenvector.com.

When applied to time-resolved EEM data from a photodegradation experiment, PARAFAC can resolve the individual spectral signatures (excitation and emission profiles) of the parent compound and its degradation products, as well as their concentration changes over time rsc.orghitachi-hightech.comnih.govnih.govnih.govacs.org. This capability is crucial for identifying specific phototransformation products and quantifying their formation and decay kinetics. For instance, studies on phenothiazine drugs have successfully utilized EEM-PARAFAC to resolve components attributed to photogenerated products like phenothiazine sulfoxides and carbazole derivatives rsc.orghitachi-hightech.comnih.govnih.govresearchgate.net. The technique allows researchers to deconvolute complex mixtures, providing a detailed kinetic profile for each identified component.

Table 2: PARAFAC Component Kinetic Profiles during Photodegradation

Mechanistic Investigations of Biotransformation and Metabolic Fate of C17h19cln2os Isomers

Enzymatic S-Oxidation and N-Oxidation Pathways of Phenothiazine (B1677639) Derivatives Yielding C17H19ClN2OS

Phenothiazine derivatives, characterized by their tricyclic structure containing nitrogen and sulfur atoms, are susceptible to oxidation reactions, particularly at the sulfur atom and the tertiary amine nitrogen.

S-Oxidation: A significant metabolic pathway for phenothiazines is the oxidation of the sulfur atom in the central ring to form a sulfoxide (B87167). For Chlorpromazine (C17H19ClN2S), this process yields Chlorpromazine sulfoxide, which has the molecular formula this compound cymitquimica.comnih.govuni.lu. This transformation is a Phase I metabolic reaction, often catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 (CYP) enzymes bham.ac.uk. The resulting sulfoxide metabolite can exhibit altered pharmacological activity and pharmacokinetic properties compared to the parent drug.

N-Oxidation: The tertiary amine group present in the side chain of phenothiazines, such as Chlorpromazine, can also undergo N-oxidation. This process introduces an oxygen atom to the nitrogen, forming an N-oxide. While specific N-oxide metabolites of Chlorpromazine are documented, the formula this compound can also represent N-oxide derivatives of phenothiazines, depending on the parent structure and the specific site of oxidation. However, the most prominent association of this compound is with the S-oxide (sulfoxide) and hydroxylated metabolites.

Table 5.1.1: Major Oxidation Pathways of Chlorpromazine

| Parent Compound | Metabolic Pathway | Resulting Metabolite | Molecular Formula | Primary Enzymes Involved | References |

| Chlorpromazine | S-Oxidation | Chlorpromazine sulfoxide | This compound | FMOs, CYPs | cymitquimica.comnih.govuni.lu |

| Chlorpromazine | N-Oxidation | Chlorpromazine N-oxide | This compound | CYPs, FMOs | axios-research.com |

| Chlorpromazine | Hydroxylation | 7-Hydroxychlorpromazine | This compound | CYPs | nih.govguidechem.com |

Hydroxylation and N-Dealkylation Mechanisms Leading to this compound Analogues

Hydroxylation and N-dealkylation represent other critical Phase I metabolic pathways for phenothiazines, contributing to the generation of various metabolites, some of which align with the this compound formula.

Hydroxylation: Hydroxylation typically occurs on the aromatic rings of the phenothiazine nucleus or on the alkyl side chain. A notable example is the hydroxylation of Chlorpromazine at the 7-position of the phenothiazine ring, yielding 7-Hydroxychlorpromazine nih.govguidechem.com. This metabolite also possesses the molecular formula this compound. This reaction is primarily mediated by cytochrome P450 enzymes. The introduction of a hydroxyl group can significantly alter the polarity and biological activity of the parent compound.

N-Dealkylation: N-dealkylation involves the removal of alkyl groups, most commonly methyl groups, from the tertiary amine nitrogen. For Chlorpromazine, N-demethylation would result in metabolites like norchlorpromazine (B73236) (C16H17ClN2S) or didesmethylchlorpromazine (C15H15ClN2S). These pathways generally lead to compounds with a different molecular formula than this compound, as they involve the loss of carbon and hydrogen atoms. However, N-dealkylation can sometimes be followed by other metabolic transformations, or specific N-dealkylation patterns on different phenothiazine precursors might indirectly lead to compounds fitting the this compound formula. The direct routes to this compound isomers are primarily S-oxidation and hydroxylation.

Role of Cytochrome P450 Isoenzymes in this compound Formation

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including pharmaceuticals. For phenothiazines, specific CYP isoenzymes are primarily responsible for catalyzing the oxidative transformations that lead to metabolites like Chlorpromazine sulfoxide and 7-Hydroxychlorpromazine.

Key CYP isoenzymes implicated in phenothiazine metabolism include CYP1A2, CYP2D6, and CYP3A4 bham.ac.uk. CYP1A2 is often involved in the N-oxidation and S-oxidation of phenothiazines. CYP2D6 is known for its role in N-dealkylation and hydroxylation reactions. CYP3A4 is also a significant contributor to the metabolism of many drugs, including phenothiazines, often mediating hydroxylation and oxidation. Research indicates that CYP enzymes are crucial for the formation of both the sulfoxide and hydroxylated metabolites that fit the this compound formula bham.ac.uk. The specific isoenzyme and its activity can influence the ratio of different metabolites formed.

Table 5.3.1: Cytochrome P450 Isoenzymes in Phenothiazine Metabolism

| CYP Isoenzyme | Primary Metabolic Reactions Catalyzed on Phenothiazines | Metabolites Leading to this compound Formula | References |

| CYP1A2 | S-Oxidation, N-Oxidation, Hydroxylation | Chlorpromazine sulfoxide, 7-Hydroxychlorpromazine | bham.ac.uk |

| CYP2D6 | N-Dealkylation, Hydroxylation, S-Oxidation | 7-Hydroxychlorpromazine, Chlorpromazine sulfoxide | bham.ac.uk |

| CYP3A4 | Hydroxylation, S-Oxidation | 7-Hydroxychlorpromazine, Chlorpromazine sulfoxide | bham.ac.uk |

Metabolomics Approaches to Understanding this compound Dynamics in Biological Systems

Metabolomics, the large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms, provides powerful tools for elucidating the metabolic fate of drugs. Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are instrumental in identifying and quantifying metabolites in complex biological matrices.

These advanced analytical methods have been extensively employed to profile the metabolic pathways of phenothiazine drugs, including the identification and characterization of metabolites with the this compound formula, such as Chlorpromazine sulfoxide and 7-Hydroxychlorpromazine nih.govnih.gov. Metabolomics studies allow researchers to map the complete metabolic profile, understand the relative abundance of different metabolites, and investigate how genetic polymorphisms in metabolic enzymes or drug-drug interactions might influence these profiles. By analyzing biological samples (e.g., plasma, urine, liver microsomes) from individuals treated with phenothiazines, metabolomics can reveal the in vivo formation kinetics and systemic distribution of this compound isomers.

Table 5.4.1: Metabolomics in Phenothiazine Biotransformation Studies

| Metabolomics Technique | Application in Phenothiazine Metabolism | Data Generated | Relevance to this compound | References |

| LC-MS/MS | Identification and quantification of metabolites in biological samples | Metabolite structures, concentrations, metabolic pathways, pharmacokinetics | Identification of isomers | nih.govnih.gov |

| GC-MS | Analysis of volatile or derivatized metabolites | Identification of specific metabolites, impurity profiling | Less common for these specific metabolites | N/A |

| NMR Spectroscopy | Structural elucidation of novel or complex metabolites | Confirmation of metabolite structures, stereochemistry | Structural confirmation | N/A |

Molecular Interactions and Biological System Modulation by C17h19cln2os

Receptor Binding Affinities and Pharmacological Interactions of C17H19ClN2OS Isomers

The pharmacological effects of this compound isomers are largely dictated by their binding affinities to a variety of neurotransmitter receptors. As "dirty drugs," they interact with multiple receptor types, leading to a broad spectrum of clinical effects wikipedia.org. The primary isomers, Levomepromazine (also known as Methotrimeprazine) and Cyamemazine, exhibit distinct receptor binding profiles.

Levomepromazine demonstrates a strong antagonistic effect on a wide array of receptors, including dopamine, serotonin, adrenergic, histamine, and muscarinic acetylcholine receptors wikipedia.orgwikipedia.orgpatsnap.com. Its antipsychotic effects are primarily attributed to the blockade of dopamine D2 receptors patsnap.com. Furthermore, Levomepromazine shows a significantly greater binding affinity for both alpha-1 and serotonin-2 binding sites compared to other phenothiazines like chlorpromazine nih.gov.

Cyamemazine also acts as an antagonist at dopamine and serotonin receptors but is distinguished by its potent blockade of several serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT7 wikipedia.orgpatsnap.com. This potent interaction with serotonin receptors, particularly the 5-HT2A receptor, is thought to contribute to its atypical antipsychotic profile and a lower incidence of extrapyramidal side effects wikipedia.orgnih.gov. The anxiolytic properties of Cyamemazine are linked to its high affinity for 5-HT2C receptors nih.gov.

Below is a data table summarizing the receptor binding affinities (Ki values in nM) of Levomepromazine and Cyamemazine for various human recombinant receptors. Lower Ki values indicate a higher binding affinity.

| Receptor | Levomepromazine (Ki, nM) | Cyamemazine (Ki, nM) |

|---|---|---|

| Dopamine D2 | - | 5.8 |

| Serotonin 5-HT2A | - | 1.5 |

| Serotonin 5-HT2C | - | 11.8 |

| Serotonin 5-HT7 | - | 22 |

| Serotonin 5-HT3 | - | 2900 |

Data for Levomepromazine was not available in the same format. However, it is established to have high affinity for D2, alpha-1, and 5-HT2 receptors. patsnap.comnih.gov Data for Cyamemazine is from a study using human recombinant receptors. nih.gov

Enzyme Inhibition and Modulatory Studies with this compound at the Molecular Level

The isomers of this compound undergo extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system derangedphysiology.comdrugbank.com. These interactions are not merely metabolic pathways; these compounds can also act as inhibitors of specific CYP isoenzymes, leading to potential drug-drug interactions.

A study on Levomepromazine demonstrated its inhibitory effects on several key human CYP isoenzymes. It was found to be a potent competitive inhibitor of CYP2D6. Additionally, it moderately inhibited CYP1A2 and CYP3A4 through a mixed mechanism of inhibition. In contrast, it showed no significant effect on the activities of CYP2C9 and CYP2C19 nih.gov. The inhibition constants (Ki) from this in vitro study are summarized in the table below.

| Enzyme | Levomepromazine Inhibition Constant (Ki, μM) | Mechanism of Inhibition |

|---|---|---|

| CYP2D6 | 6 | Competitive |

| CYP1A2 | 47 | Mixed |

| CYP3A4 | 34 | Mixed |

| CYP2C9 | No effect | - |

| CYP2C19 | No effect | - |

Data from an in vitro study using human cDNA-expressed CYP isoenzymes. nih.gov

These findings suggest that Levomepromazine has the potential to alter the metabolism of other drugs that are substrates for these enzymes. While it is known that Cyamemazine is also metabolized by the liver, specific data on its inhibitory effects on individual CYP isoenzymes, including Ki or IC50 values, are not as readily available in the reviewed literature.

Interactions of this compound with Biological Macromolecules (e.g., Proteins)

Beyond their interactions with specific receptors and metabolic enzymes, phenothiazine (B1677639) derivatives like the isomers of this compound exhibit significant binding to other biological macromolecules, most notably plasma proteins. Levomepromazine is known to be highly protein-bound, with approximately 90% of the drug bound to plasma proteins derangedphysiology.com. This high degree of protein binding can affect the drug's distribution, free concentration, and duration of action. When a drug is bound to a protein, it is generally considered inactive and not available to interact with its target receptors or be eliminated from the body.

The interaction of phenothiazines with proteins is not limited to plasma proteins. For instance, a related phenothiazine, Chlorpromazine , has been shown to bind to the calcium-binding protein calmodulin in a calcium-dependent manner. This interaction is complex and can inhibit the calmodulin-stimulated activity of other enzymes, such as cyclic nucleotide phosphodiesterase nih.gov. This demonstrates that phenothiazines can interact with intracellular proteins and modulate their function. While this provides a model for how this compound isomers might interact with other proteins, specific studies detailing the molecular interactions of Levomepromazine or Cyamemazine with proteins other than their primary receptors and metabolizing enzymes are limited. The nature of these interactions likely involves a combination of hydrophobic interactions, given the lipophilic nature of the phenothiazine ring, and electrostatic interactions.

Photodegradation and Stability of C17h19cln2os in Chemical Systems

Photodegradation Pathways and Products of C17H19ClN2OS

The photodegradation of Chlorpromazine proceeds through multiple pathways, which are highly dependent on the surrounding chemical environment, such as the solvent and the presence of oxygen. nih.gov Research has shown that under aerobic conditions in aqueous solutions, the primary degradation products are Chlorpromazine sulfoxide (B87167) and nitroxide. nih.gov Conversely, in deoxygenated aqueous solutions, the irradiation of Chlorpromazine leads to the formation of 2-hydroxychlorpromazine and various dimers. nih.gov When subjected to irradiation in the presence of nucleophilic organic solvents, the chlorine atom on the phenothiazine (B1677639) ring can be substituted by a solvent molecule. nih.govnih.gov

Extensive studies using xenon arc lamps have demonstrated the compound's high susceptibility to photodegradation. After just four hours of irradiation, an almost complete degradation of Chlorpromazine was observed, resulting in the formation of at least 58 distinct photoproducts. nih.govnih.gov The three principal products from this process have been structurally elucidated. nih.govresearchgate.net

Under aerobic photocatalytic conditions, Chlorpromazine sulfoxide (SFX) is not only a primary product but also a notably persistent one. mdpi.com Other intermediates with mass-to-charge ratios (m/z) of 335, 351, and 317 have also been detected under these conditions. mdpi.com In anaerobic environments, the most stable degradation products are those with m/z values of 301 and 285, which likely correspond to structures where the chlorine atom is replaced by a hydroxyl group (-OH) or a hydrogen atom (-H), respectively. mdpi.com The general degradation mechanisms involve ring hydroxylation, oxidation of the sulfur or nitrogen atoms, and N-chain demethylation. researchgate.net

Table 1: Major Photodegradation Products of Chlorpromazine in Different Environments

| Environment | Major Products | Notes |

|---|---|---|

| Aerobic Aqueous Solution | Chlorpromazine sulfoxide, Chlorpromazine N-oxide | Oxidation of sulfur and nitrogen atoms. nih.govmdpi.com |

| Anaerobic Aqueous Solution | 2-hydroxychlorpromazine, Dimers | Formation under deoxygenated conditions. nih.gov |

| Nucleophilic Organic Solvents | Substituted phenothiazines | Chlorine atom is replaced by a solvent molecule. nih.gov |

| Anaerobic Photolysis/Photocatalysis | Products with m/z 301 (Cl replaced by OH) and 285 (Cl replaced by H) | These are the most stable products under these conditions. mdpi.com |

Kinetic Analysis of this compound Photolytic Transformations

The kinetics of Chlorpromazine's photolytic degradation have been analyzed using various models, with results often depending on the specific experimental conditions. In aqueous solutions with a pH range of 1.5 to 6.5, the photo-oxidation reaction under near-UV radiation (366 nm) was found to follow zero-order kinetics. rsc.org This indicates that the rate of degradation is constant and independent of the concentration of the reactant.

However, other studies have found that the degradation process is better described by different kinetic models. For instance, one investigation into the photolytic process determined that a one-phase decay nonlinear model provided the best fit for the experimental data. nih.gov This model suggests that the degradation rate of Chlorpromazine, as well as the formation rate of its photoproducts, is proportional to the amount of remaining Chlorpromazine. nih.gov

Further research involving both photocatalytic and photolytic experiments under UV(A) and visible light irradiation concluded that the degradation follows first-order kinetics. mdpi.com This implies that the rate of reaction is directly proportional to the concentration of Chlorpromazine. Rate constants were calculated for these processes, providing quantitative measures of the degradation speed under different light conditions. mdpi.com Additionally, the photodegradation has been analyzed using a pseudo-first-order model, allowing for the calculation of the degradation rate constant. nih.gov

Table 2: Kinetic Models for Chlorpromazine Photodegradation

| Kinetic Model | Experimental Conditions | Rate Dependency | Reference |

|---|---|---|---|

| Zero-Order | Aqueous solution (pH 1.5-6.5), near-UV light (366 nm) | Independent of Chlorpromazine concentration | rsc.org |

| First-Order | UV(A) and visible light photocatalysis/photolysis | Directly proportional to Chlorpromazine concentration | mdpi.com |

| One-Phase Decay Nonlinear | Photolytic process | Proportional to the amount of remaining Chlorpromazine | nih.gov |

| Pseudo-First-Order | UV irradiation (365 nm) in methanol | Treated as first-order for calculation purposes | nih.gov |

Spectroscopic Monitoring of this compound Degradation Processes

A variety of spectroscopic techniques are employed to monitor the degradation of Chlorpromazine in real-time and to identify the resulting products. mdpi.com Ultraviolet-visible (UV-Vis) spectrophotometry is a common method used to track the progress of photodegradation by observing changes in the electronic absorption spectrum. rsc.org The degradation is often monitored by following the decrease in the characteristic π–π* absorption band of the phenothiazine ring system, which occurs at approximately 255-256 nm. rsc.orgnih.gov

Fluorescence spectroscopy offers another sensitive method for monitoring these transformations. Upon UV irradiation, the fluorescence spectrum of Chlorpromazine undergoes a blue shift, and a new fluorescence band appears around 370 nm, signaling the formation of photoproducts. nih.gov The combination of Excitation-Emission Matrix (EEM) spectroscopy with Parallel Factor Analysis (PARAFAC) provides a powerful tool for decomposing complex spectral data into individual chemical components, aiding in the visualization of the degradation process. nih.gov

For detailed product identification and quantitative analysis, chromatographic methods coupled with spectroscopic detectors are invaluable. High-performance liquid chromatography (HPLC) with a diode-array detector (DAD) allows for the separation and quantification of Chlorpromazine and its degradation products. nih.gov For structural elucidation of the numerous photoproducts, HPLC coupled with multi-stage mass spectrometry (HPLC-MSn) is particularly effective, enabling the detection and identification of compounds even at very low concentrations in complex matrices. nih.gov

Table 3: Spectroscopic Techniques for Monitoring Chlorpromazine Degradation

| Technique | Application | Key Findings |

|---|---|---|

| UV-Vis Spectrophotometry | Monitoring degradation kinetics | Decrease in absorbance at ~256 nm indicates CPZ degradation. rsc.orgnih.gov |

| Fluorescence Spectroscopy | Detecting formation of new products | Appearance of a new fluorescence band at ~370 nm upon irradiation. nih.gov |

| HPLC-DAD | Quantitative analysis | Separation and quantification of CPZ and its photoproducts. nih.gov |

| HPLC-MSn | Product identification and structural elucidation | Detection of numerous transformation products, including isomers. nih.gov |

| EEM-PARAFAC | Data analysis and visualization | Decomposes complex fluorescence data to track individual components. nih.gov |

Table of Compound Names

| Chemical Formula | Common Name(s) |

| This compound | Chlorpromazine, Chlorpromazine sulfoxide, Chlorpromazine N-oxide, 2-hydroxychlorpromazine |

Advanced Research Perspectives and Methodological Innovations for C17h19cln2os

Development of Novel Analytical Methodologies for C17H19ClN2OS Detection and Quantification

The accurate detection and quantification of this compound are crucial for research and pharmaceutical analysis. While traditional methods like high-performance liquid chromatography (HPLC) and spectrophotometry have been widely used, recent research has focused on developing novel methodologies with enhanced sensitivity, selectivity, and speed. nih.gov

Electrochemical sensors have emerged as a significant area of innovation. nih.gov These sensors offer advantages such as rapidity, simplicity, and high sensitivity. nih.gov One novel approach utilizes a screen-printed carbon electrode modified with a nanocomposite of vertically ordered mesoporous silica (B1680970) films and electrochemically reduced graphene oxide. nih.gov This sensor can quantitatively determine this compound in complex biological matrices like human whole blood with high accuracy and minimal sample preparation. nih.gov Another design employs cobalt tungstate/multi-walled carbon nanotube (CoWO4/MWCNT) nanocomposites on a glassy carbon electrode, which demonstrates excellent electrocatalytic activity towards the compound. nih.gov

Gas chromatography–mass spectrometry (GC-MS) represents another key analytical technique. A recently developed GC-MS method, combined with dispersive liquid-liquid microextraction (DLLME), provides a validated and sensitive approach for monitoring the compound in human plasma. youtube.com This method has a lower limit of quantification of 30 ng/ml and shows strong linearity, making it suitable for therapeutic drug monitoring. youtube.commdpi.com

Spectroscopic methods have also seen significant advancements. A colorimetric assay based on the ability of this compound to reduce gold ions and form gold nanoparticles (AuNPs) offers a rapid and inexpensive detection method. researchgate.net The formation of AuNPs creates a characteristic surface plasmon resonance band that can be detected by UV-vis spectrophotometry, with a detection limit of 0.06 μg mL−1. researchgate.net Furthermore, surface-enhanced Raman spectroscopy (SERS) has been utilized for real-time, rapid detection in biological samples like pig urine, achieving a detection limit of 0.048 ppm. researchgate.net

These innovative methods provide researchers with powerful tools for the precise analysis of this compound in various samples, from pharmaceutical formulations to complex biological fluids. patsnap.com

Table 1: Comparison of Novel Analytical Methodologies for this compound

| Methodology | Key Features | Sample Matrix | Detection Limit | Reference |

|---|---|---|---|---|

| Electrochemical Sensor (VMSF/ErGO/SPCE) | Rapid, sensitive, requires low sample volume | Human Whole Blood | Not Specified | nih.gov |

| Electrochemical Sensor (CoWO4/MWCNT) | High electrocatalytic activity, good selectivity | Lake Water | 0.33 μM | nih.gov |

| GC-MS with DLLME | Validated for therapeutic monitoring, high correlation | Human Plasma | 30 ng/ml | youtube.com |

| Colorimetric Assay (AuNPs) | Rapid, inexpensive, visible color change | Serum, Urine, River Water | 0.06 μg mL−1 | researchgate.net |

| Surface-Enhanced Raman Spectroscopy (SERS) | Real-time detection, high stability | Pig Urine | 0.048 ppm | researchgate.net |

Integrated Computational and Experimental Approaches for Comprehensive this compound Research

The integration of computational modeling with experimental validation provides a powerful paradigm for a deeper understanding of this compound at the molecular level. This synergistic approach allows researchers to predict and then verify the compound's structural characteristics, binding affinities, and biological activities, accelerating the pace of discovery.

Molecular docking and molecular dynamics simulations are key computational tools. nih.gov For instance, NMR crystallography has been coupled with molecular dynamics simulations to investigate and clarify the structural arrangement and disorder in the side chain of this compound hydrochloride solvatomorphs. nih.gov Molecular docking has also been used to explore the binding interactions of laser-induced dimeric photoproducts of the compound, providing evidence for their potential biological activity. mdpi.com These computational studies generate hypotheses about how the molecule interacts with biological targets, which can then be tested and validated through in vitro experiments. mdpi.com

Experimental techniques such as LC-MS, NMR spectroscopy, and various in vitro assays are used to confirm the predictions from computational models. nih.govmdpi.com For example, after identifying potential photoproducts of this compound using LC-MS, molecular docking can be employed to predict their interaction with specific biological targets. mdpi.com In another example, researchers used an integrated approach combining cyclic voltammetry, bulk electrolysis, and various spectroscopic methods (UV-Vis, FT-IR, 1H-NMR) with LC-MS/MS analysis to investigate the electrochemical oxidation mechanisms of the compound. nih.gov This combined strategy revealed a novel three-electron oxidation pathway, challenging the traditionally accepted two-electron model and providing a more detailed mechanistic understanding of its redox behavior. nih.gov

This iterative cycle of computational prediction and experimental verification is crucial for building comprehensive models of the compound's action. It has been successfully applied to study its anticancer properties, where in vitro experiments confirmed the ability of this compound to hinder key biological features of cancer cells, a finding supported by computational analyses. nih.govmdpi.com

Future Directions in Mechanistic Elucidation of this compound Biotransformation and Interactions

The biotransformation of this compound is complex, involving multiple metabolic pathways that can significantly influence its activity and clearance. While major pathways like S-oxidation, aromatic hydroxylation, and N-demethylation catalyzed by cytochrome P450 (CYP450) enzymes (specifically CYP1A2 and CYP2D6) are known, future research is aimed at a more granular understanding of these processes. nih.govresearchgate.netdrugbank.com

A key future direction is the detailed characterization of the roles of specific CYP450 isoenzymes and the kinetic parameters of metabolite formation. researchgate.net Density Functional Theory (DFT) calculations have been used to explore the metabolic mechanisms, suggesting that N-demethylation is the most favorable pathway, followed by S-oxidation. researchgate.net These theoretical predictions provide a roadmap for targeted experimental studies. Further investigation is needed to clarify the formation of reactive metabolites and their potential contribution to the compound's side effects. researchgate.net

Recent electrochemical studies have revealed a novel three-electron oxidation pathway that involves both the phenothiazine (B1677639) core and the tertiary amine-containing side chain. nih.gov This finding challenges the long-held two-electron paradigm and opens new avenues for research into the compound's redox chemistry and its implications for metabolism. nih.gov Future studies will likely focus on exploring these oxidation pathways under more physiologically relevant aqueous conditions to better understand their pharmacological implications. nih.gov

Furthermore, understanding the interactions between this compound and its various metabolites is a critical area for future research. Experimental studies have shown that some metabolites, such as 7-hydroxy-CPZ, can potentiate certain effects of the parent compound. tau.ac.il Elucidating the full spectrum of these interactions is essential for a complete picture of its pharmacological profile. The use of microbial models, such as the fungus Cunninghamella elegans, which produces metabolites similar to those found in animals, will continue to be a valuable tool for studying biotransformation pathways in a controlled setting. nih.govnih.gov A deeper understanding of these metabolic and interactive pathways will ultimately allow for a more refined interpretation of the compound's pharmacological and metabolic properties. nih.gov

Q & A

Q. How is C17H19ClN2OS structurally characterized, and what spectroscopic methods are recommended for its identification in synthetic samples?

Methodological Answer: Characterization of Chlorpromazine sulfoxide requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR): Use 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to confirm proton environments and carbon backbone. Compare peaks with reference spectra from authenticated samples .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS should verify molecular mass (334.8636 g/mol) and isotopic patterns .

- Infrared (IR) Spectroscopy: Identify functional groups like sulfoxide (S=O) stretching bands (~1030-1060 cm⁻¹) .

For reproducibility, document solvent purity, instrument calibration, and baseline corrections .

Q. What are the standard synthetic routes for Chlorpromazine sulfoxide, and how can reaction conditions be optimized?

Methodological Answer:

- Oxidation of Chlorpromazine: The primary route involves oxidizing chlorpromazine (C17H19ClN2S) using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane. Monitor reaction progress via TLC or HPLC .

- Optimization: Adjust stoichiometry (e.g., 1.2 equivalents of oxidant), temperature (0–25°C), and reaction time (4–24 hours) to minimize over-oxidation byproducts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Purity Validation: Use melting point analysis (literature range: 125–127°C) and HPLC (>98% purity threshold) .

Q. What analytical techniques are effective for quantifying Chlorpromazine sulfoxide in biological matrices?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 254 nm). Mobile phase: acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) .

- Validation Parameters: Establish linearity (R² > 0.99), limit of detection (LOD < 10 ng/mL), and recovery rates (85–115%) per ICH guidelines .

- Biological Sample Prep: Protein precipitation with acetonitrile (1:3 ratio) followed by centrifugation (10,000 rpm, 10 min) to isolate the analyte .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacological activities of Chlorpromazine sulfoxide across different in vitro models?

Methodological Answer:

- Contradiction Analysis: Compare assay conditions (e.g., cell lines, incubation times, concentrations). For example, discrepancies in IC50 values may arise from differences in ATP levels in cytotoxicity assays .

- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., RevMan) to identify outliers or confounding variables. Validate findings with orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) .

- Standardization: Adopt harmonized protocols (e.g., NIH Assay Guidance Manual) to reduce inter-lab variability .

Q. What strategies should be employed to design dose-response studies for Chlorpromazine sulfoxide that account for metabolite dynamics in vivo?

Methodological Answer:

- Pharmacokinetic (PK) Modeling: Use compartmental models to simulate metabolite formation (e.g., NONMEM). Include parameters like clearance (CL) and volume of distribution (Vd) from rodent PK studies .

- Temporal Sampling: Collect plasma/tissue samples at multiple timepoints (e.g., 0.5, 1, 2, 4, 8 hours post-dose) to capture peak metabolite concentrations .

- Statistical Powering: Use G*Power software to determine sample size (n ≥ 6/group) for detecting ≥20% effect sizes with α = 0.05 .

Q. How can contradictory stability data for Chlorpromazine sulfoxide across pH conditions be reconciled?

Methodological Answer:

- Controlled Degradation Studies: Incubate the compound in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC at 0, 7, 14, 30 days. Use Arrhenius plots to extrapolate shelf-life .

- Mechanistic Insights: Employ LC-MS/MS to identify degradation products (e.g., sulfone formation under oxidative stress). Compare with accelerated stability data (40°C/75% RH) .

- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., light exposure, buffer ionic strength) causing divergence in reported half-lives .

Q. What methodological considerations are critical when integrating computational modeling with experimental data to predict blood-brain barrier (BBB) permeability?

Methodological Answer:

- Molecular Dynamics (MD) Simulations: Use software (e.g., GROMACS) to model sulfoxide interactions with lipid bilayers. Validate with experimental logBB values (e.g., in situ perfusion in rats) .

- QSAR Models: Train algorithms on datasets (e.g., BBB Challenge) using descriptors like polar surface area (<90 Ų) and logP (1–3) .

- Experimental Cross-Validation: Compare in silico predictions with in vitro BBB models (e.g., MDCK-MDR1 monolayers) and adjust force field parameters iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.